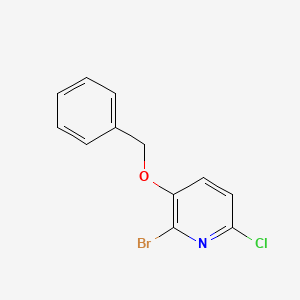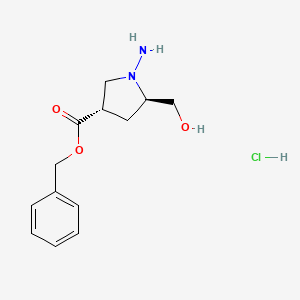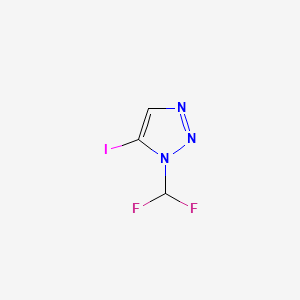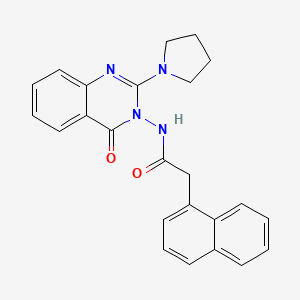
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester typically involves the esterification of 2,4-dimethylpentanedioic acid with 1-methylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,4-dimethylpentanedioic acid and 1-methylpropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4-dimethylpentanedioic acid and 1-methylpropanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ester.
Scientific Research Applications
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and plasticizers due to its ester functionality.
Mechanism of Action
The mechanism of action of pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Similar structure but with methyl groups instead of 1-methylpropyl groups.
Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a single methyl group on the pentanedioic acid backbone.
Pentanedioic acid, 2-methylene-, dimethyl ester: Features a methylene group on the pentanedioic acid backbone.
Uniqueness
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester is unique due to the presence of two 1-methylpropyl ester groups, which impart distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
57983-50-3 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
dibutan-2-yl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C15H28O4/c1-7-12(5)18-14(16)10(3)9-11(4)15(17)19-13(6)8-2/h10-13H,7-9H2,1-6H3 |
InChI Key |
VLGGPWATTSPNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(C)CC(C)C(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)






![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)

![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)

